

Measuring Mitochondrial Membrane Potential After BMS-191095 Treatment: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

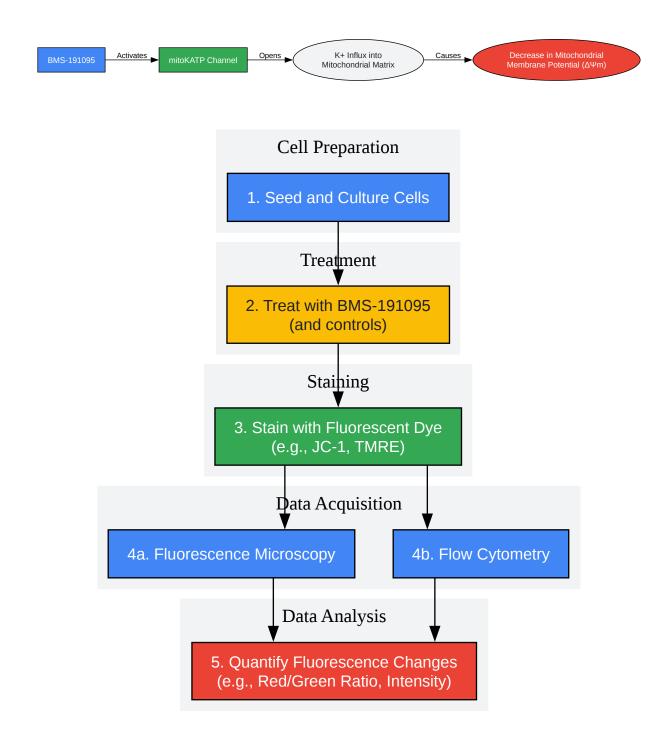
Introduction

BMS-191095 is a pharmacological agent known for its selective activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] The opening of these channels leads to an influx of potassium ions into the mitochondrial matrix, causing a decrease or depolarization of the mitochondrial membrane potential ($\Delta\Psi$ m).[2][3] This modulation of $\Delta\Psi$ m is a key event in cellular signaling and is implicated in mechanisms of cardioprotection and neuroprotection against ischemic stress.[4][5] Accurate measurement of $\Delta\Psi$ m following treatment with **BMS-191095** is therefore crucial for understanding its mechanism of action and exploring its therapeutic potential.

This document provides detailed protocols for assessing changes in mitochondrial membrane potential in cultured cells after treatment with **BMS-191095**, utilizing common fluorescent probes such as JC-1 and tetramethylrhodamine, ethyl ester (TMRE).

Signaling Pathway of BMS-191095





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